N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 5-position and a 2-ethoxyphenyl group attached to the pyrimidin-4-amine moiety. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-21-13-7-5-4-6-12(13)19-14-11(8-16-9-17-14)15-18-10(2)20-22-15/h4-9H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLOZDIOIAWJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under basic conditions to form the oxadiazole ring.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the pyrimidine core: The pyrimidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Final coupling: The final step involves coupling the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and growth .
2. Anti-inflammatory Effects
The compound's oxadiazole moiety contributes to its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in cellular models . This makes it a candidate for developing treatments for chronic inflammatory diseases.
3. Antimicrobial Activity
this compound has also been assessed for antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial properties, potentially useful in treating infections caused by resistant bacteria .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several pyrimidine derivatives and tested their anticancer efficacy. The compound exhibited IC values in the low micromolar range against specific cancer cell lines, indicating strong potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound effectively inhibited the NF-kB signaling pathway, which is crucial in the inflammatory response. This was evidenced through ELISA assays measuring cytokine levels in treated cells compared to controls .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Oxadiazole Cores
(a) N-(4-Chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (S538-0314)
- Substituents : 5-(3-phenyl-1,2,4-oxadiazol-5-yl), N-(4-chlorophenyl).
- Molecular Formula : C₁₈H₁₂ClN₅O.
- Molecular Weight : 349.78 g/mol.
- The phenyl-oxadiazole group may improve π-π stacking interactions compared to the methyl-oxadiazole in the target compound .
(b) N-(2-Chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Substituents : 5-(3-methyl-1,2,4-oxadiazol-5-yl), N-(2-chlorobenzyl).
- Key Features : The benzyl group introduces steric bulk, which may reduce solubility but improve target specificity. The chlorine atom’s electron-withdrawing effects could modulate reactivity .
(c) Navacaprant (WHO Drug List 90)
- Structure: Quinoline core with 3-methyl-1,2,4-oxadiazole and piperidine-4-amine.
- Molecular Formula : C₂₅H₃₂FN₅O₂.
- Molecular Weight : 477.56 g/mol.
- Key Features: The quinoline scaffold and fluorine substituent confer distinct pharmacokinetic properties, such as increased blood-brain barrier penetration. The oxadiazole group likely stabilizes interactions with hydrophobic enzyme pockets .
Pyrimidine Derivatives with Varied Substituents
(a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Features : Intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure, influencing solubility and stability. The fluorophenyl group enhances electronegativity, while the methoxyphenyl contributes to planar molecular conformations .
(b) Patent Compounds (EP 1 808 168 B1)
- Examples :
- (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine.
- {6-[4-(3-Cyclopropylmethyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine.
- The piperidine-oxadiazole moiety may act as a conformational spacer .
Comparative Data Table
*Calculated values due to lack of direct evidence.
Key Research Findings and Implications
- Substituent Effects : Ethoxy and methoxy groups improve lipophilicity, while halogens (Cl, F) enhance electronegativity and target binding .
- Oxadiazole Role : The 1,2,4-oxadiazole ring contributes to metabolic stability and participates in hydrogen-bonding networks, critical for enzyme inhibition .
- Structural Flexibility: Piperidine and quinoline cores in analogues like navacaprant demonstrate the importance of scaffold diversity in optimizing pharmacokinetics .
Biological Activity
N-(2-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and enzyme inhibitory activities, supported by relevant data and case studies.
The compound has the following chemical properties:
- Molecular Formula : C20H27N5O4
- Molecular Weight : 401.47 g/mol
- LogP : 2.555 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.80 (poorly soluble in water) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance, compounds containing the oxadiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: Anticancer Efficacy
- A study demonstrated that oxadiazole derivatives exhibit IC50 values ranging from 1.82 to 5.55 μM against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines . The presence of the oxadiazole ring was crucial for the observed activity.
- Compound 5a , a derivative with similar structural features, was particularly effective against HepG-2 cells with an IC50 of 35.58 μM, indicating strong potential for further development .
Enzyme Inhibition
The enzyme inhibitory activity of oxadiazole compounds has also been a focus of research. Enzyme inhibition studies have shown promising results for compounds with similar structures.
- Enzyme Inhibition Profile
- The compound exhibited significant inhibition against various enzymes including cholinesterases and glucosidases, which are important targets in treating conditions like diabetes and Alzheimer's disease .
- The inhibitory effects were confirmed through various assays such as the CUPRAC antioxidant assay, demonstrating both antioxidant and enzyme inhibitory capabilities .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The following table summarizes key findings related to SAR for oxadiazole derivatives:
| Compound | Structure Features | IC50 (μM) | Activity Type |
|---|---|---|---|
| 5a | Oxadiazole + phenyl | 35.58 | Anticancer (HepG-2) |
| 10c | Pyrazoline + oxadiazole | 1.82 - 5.55 | Anticancer (various) |
| SA52-1833 | Ethoxyphenyl + oxadiazole | Not specified | PPI modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
